TK-112690

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

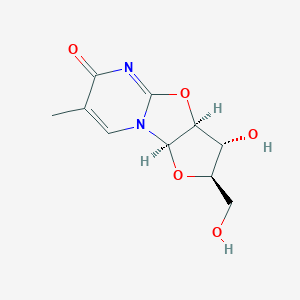

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOAUCNUMYOQI-JAGXHNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945097 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22423-26-3 | |

| Record name | 2,2'-Anhydro-1-beta-arabinofuranosylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022423263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TK-112690 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQZ99GWR3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TK-112690: A Technical Guide to its Mechanism of Action as a Uridine Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-112690 is a 2,2'-anhydropyrimidine derivative identified as a potent inhibitor of human uridine phosphorylase (UPase).[1] Its primary mechanism of action involves the targeted inhibition of UPase, a key enzyme in the pyrimidine salvage pathway responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1] By blocking this enzymatic activity, this compound effectively increases plasma uridine levels. This elevation of circulating uridine is being investigated for its therapeutic potential in mitigating the toxic side effects of certain chemotherapeutic agents, such as methotrexate, specifically chemotherapy- and radiotherapy-induced mucositis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative inhibitory activity, the experimental protocols for its evaluation, and its role within the broader context of pyrimidine metabolism.

Core Mechanism of Action: Uridine Phosphorylase Inhibition

This compound exerts its pharmacological effect by directly inhibiting the enzyme uridine phosphorylase (UPase). UPase plays a critical role in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. In the context of cancer therapy, certain chemotherapeutic agents can lead to a depletion of the pyrimidine pool in normal tissues, contributing to toxicities like mucositis.

By inhibiting UPase, this compound prevents the breakdown of uridine, leading to an increase in its systemic and tissue-level concentrations.[1] This elevated uridine can then be utilized by healthy cells through the action of uridine kinase to synthesize uridine monophosphate (UMP), thereby replenishing the pyrimidine nucleotide pool and rescuing normal tissues from the cytotoxic effects of chemotherapy.[2] This mechanism is aimed at improving the therapeutic index of anticancer drugs by selectively protecting non-cancerous cells.

Signaling Pathway

The mechanism of this compound can be visualized within the pyrimidine salvage pathway. This compound acts as a direct inhibitor of uridine phosphorylase, thereby preventing the conversion of uridine to uracil.

References

The Function of TK-112690: A Uridine Phosphorylase Inhibitor for the Prevention of Mucositis

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

TK-112690 is an investigational small molecule drug identified as a potent and specific inhibitor of uridine phosphorylase (UPase). This enzyme plays a critical role in the pyrimidine salvage pathway. By blocking the enzymatic degradation of uridine, this compound elevates systemic and local uridine levels, a mechanism that has shown significant promise in mitigating the severe and dose-limiting toxicity of mucositis associated with cancer therapies. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, a summary of key clinical findings, and detailed experimental protocols.

Introduction

Mucositis, characterized by painful inflammation and ulceration of the mucous membranes lining the digestive tract, is a common and debilitating side effect of chemotherapy and radiation therapy.[1] It can lead to poor nutritional intake, an increased risk of infection, and the need for dose reduction or interruption of cancer treatment, thereby compromising therapeutic outcomes. This compound, also known as TK-90, is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[2] Its primary therapeutic goal is to prevent or reduce the severity of mucositis in cancer patients.

Mechanism of Action

The core function of this compound is its ability to inhibit the enzyme uridine phosphorylase (UPase). UPase is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2]

By inhibiting UPase, this compound prevents the breakdown of uridine, leading to an increase in its concentration in the plasma and tissues.[2] Uridine is essential for maintaining the health of normal mucosal tissues. The elevated levels of uridine are thought to protect the mucosa from the damaging effects of radiation and chemotherapy through several mechanisms, including reducing mitochondrial leakage.[2] Furthermore, it has been suggested that this compound's mechanism of action involves the quenching of 20 to 30 different subtypes of reactive oxygen species (ROS), a significant advantage over agents that only target a single type of free radical.[2]

Signaling Pathway of this compound in Mucosal Protection

Caption: Signaling pathway of this compound in preventing mucositis.

Quantitative Data from Clinical Trials

A Phase 2a, multi-center, placebo-controlled, randomized, assessor-blind study (NCT05658016) was conducted to evaluate the efficacy of this compound in suppressing radiotherapy-induced mucositis in patients with non-metastatic squamous cell carcinoma of the head and neck.[3]

Table 1: Efficacy of this compound in Preventing Severe Oral Mucositis (SOM)

| Outcome Measure | This compound (n=12) | Placebo (n=12) | P-value |

| Incidence of SOM (Grade ≥3) by end of Week 7 | 0% (0 patients) | 50% (6 patients) | 0.014 |

| Incidence of SOM (Grade ≥3) at Week 9 Follow-up | 8.3% (1 patient) | 75% (9 patients) | 0.003 |

| Mean Duration of SOM | 12 days (for the 1 patient who developed SOM) | 35 days | 0.026 |

Data sourced from a presentation of the Phase 2a clinical trial results.[4]

Experimental Protocols

Phase 2a Clinical Trial Protocol (NCT05658016)

Objective: To assess the safety and efficacy of parenteral this compound in preventing radiotherapy-induced mucositis in patients with head and neck cancer.

Study Design: A multi-center, placebo-controlled, randomized, assessor-blind study.[3] 24 patients were randomized equally into two groups: this compound treated or placebo treated.[3]

Patient Population: Male or female patients aged 18-75 years with a pathologically proven diagnosis of squamous cell carcinoma of the oral cavity, oropharynx, or hypopharynx.[5] Patients were expected to receive a cumulative radiation dose of 70 Gy.[5]

Treatment Regimen:

-

Radiation Therapy: Patients received a continuous course of radiation as single daily fractions of 2.0 Gy, 5 days a week, for 7 weeks.[5]

-

This compound Administration: A dose of 45 mg/kg of this compound or a matching placebo was administered as a one-hour intravenous infusion one hour before and six hours after each radiation treatment.[5] This treatment cycle continued for the 7 weeks of radiation therapy.[5]

Primary Outcome Measures:

-

Comparison of the incidence of severe oral mucositis (SOM), defined as Grade 3 or 4 on the WHO scale, between the treatment and placebo groups.[6]

-

Duration of SOM.[6]

Secondary Outcome Measures:

-

Mucositis evaluation using the National Cancer Institute/Common Terminology Criteria for Adverse Events (NCI/CTCAE) and the Patient-Reported Oral Mucositis Symptom (PROMS) scale.[6]

-

Incidence of treatment-related adverse events.[6]

Experimental Workflow for the Phase 2a Clinical Trial

Caption: Workflow of the Phase 2a clinical trial of this compound.

Conclusion

This compound represents a promising therapeutic agent for the management of mucositis, a significant unmet need in cancer care. Its mechanism of action, centered on the inhibition of uridine phosphorylase and the subsequent increase in protective uridine levels, is well-defined. Clinical data from the Phase 2a trial demonstrates a substantial reduction in the incidence and duration of severe oral mucositis in patients undergoing radiotherapy for head and neck cancer. These findings support the continued development of this compound as a potential standard of care for the prevention of treatment-induced mucositis. Further larger-scale clinical trials are warranted to confirm these promising results.

References

- 1. tosk.com [tosk.com]

- 2. oralcancernews.org [oralcancernews.org]

- 3. Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medpagetoday.com [medpagetoday.com]

- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 6. Phase 2a Study to Evaluate Suppression of Radiotherapy-induced Mucositis by TK112690 [clin.larvol.com]

An In-depth Technical Guide to TK-112690: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug TK-112690, detailing its chemical structure, physicochemical properties, mechanism of action, and its role in mitigating chemotherapy-induced mucositis. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Properties of this compound

This compound is a 2,2'-anhydropyrimidine derivative with a well-defined chemical structure and specific physicochemical properties.[1][2]

| Property | Value | Source |

| Systematic Name | (2R,3R,3aS,9aR)-2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one | [1][2] |

| Synonym | O2,2'-anhydro-5-methyluridine | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Stereochemistry | Absolute | [1] |

| Physical State | Solid (presumed) |

Mechanism of Action: Uridine Phosphorylase Inhibition

This compound functions as a potent and specific inhibitor of human uridine phosphorylase (UPase).[3] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[3] By inhibiting UPase, this compound effectively blocks the breakdown of uridine, leading to a significant increase in plasma uridine levels.[3] This elevation of endogenous uridine is the primary mechanism through which this compound exerts its therapeutic effects.

Signaling Pathway and Therapeutic Rationale

The inhibition of uridine phosphorylase by this compound has a direct impact on the pyrimidine salvage pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of Action of this compound.

Quantitative Inhibitory Activity

Specific quantitative data for the inhibitory activity of this compound, such as IC50 or Ki values against human uridine phosphorylase, are not publicly available at the time of this guide's compilation. This information is likely proprietary to the developing company, Tosk, Inc.

Experimental Protocols

Uridine Phosphorylase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a general spectrophotometric assay to determine the inhibitory activity against uridine phosphorylase can be conducted as follows. This protocol is based on the principle that the phosphorolysis of uridine to uracil results in a change in absorbance at a specific wavelength.

Materials:

-

Recombinant human uridine phosphorylase

-

Uridine (substrate)

-

Inorganic phosphate (KH₂PO₄)

-

Tris-HCl buffer (pH 7.4)

-

This compound (or other test inhibitors)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

In a 96-well plate, add the Tris-HCl buffer, inorganic phosphate, and the test inhibitor at various concentrations.

-

Add the uridine substrate to each well.

-

Initiate the reaction by adding the uridine phosphorylase enzyme to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 262 nm) over time at a constant temperature (e.g., 37°C).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Experimental Workflow for UPase Inhibition Assay.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not available. However, based on its chemical structure as O2,2'-anhydro-5-methyluridine, a likely precursor is 5-methyluridine. A patent for a related compound, 2'-O-Methyl-5-methyluridine, describes a process that starts with 2,2'-anhydro-5-methyluridine, suggesting a potential synthetic route.

A plausible, though unconfirmed, synthetic pathway would involve the cyclization of 5-methyluridine to form the 2,2'-anhydro linkage.

Clinical Development and Application

This compound has been investigated in clinical trials for its potential to prevent chemotherapy-induced mucositis.

Phase 2a Clinical Trial

A Phase 2a, multi-center, placebo-controlled, randomized, and assessor-blind study was conducted to evaluate the efficacy of this compound in suppressing radiotherapy-induced mucositis in patients with non-metastatic squamous cell carcinoma of the head and neck.

| Trial Parameter | Details |

| Indication | Radiotherapy-induced Mucositis |

| Patient Population | Non-metastatic Squamous Cell Carcinoma of the Head and Neck |

| Dosage | 45 mg/kg administered as a one-hour infusion prior to each radiation treatment, with a second identical treatment 6 hours after the completion of the first infusion. |

| Treatment Cycle | Continued for the 7-week duration of radiation therapy. |

| Primary Outcome | Comparison of the incidence of Grade 3 or 4 mucositis (WHO scale) between the treatment and placebo groups. |

This clinical trial provides evidence for the potential clinical utility of this compound in a supportive care setting for cancer patients.

References

The Role of TK-112690 in Pyrimidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-112690 is a 2,2'-anhydropyrimidine derivative under investigation as a human uridine phosphorylase (UPase) inhibitor.[1] By blocking the catabolism of uridine, this compound elevates plasma uridine levels, a mechanism being explored to mitigate the toxic side effects of certain chemotherapeutic agents, such as methotrexate, and radiotherapy-induced mucositis.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in pyrimidine metabolism, summarizing available data and outlining relevant experimental protocols. While specific preclinical quantitative data on this compound is not extensively available in the public domain, this guide synthesizes information from clinical trial protocols and the broader field of uridine phosphorylase inhibition to offer a detailed understanding of its mechanism and potential therapeutic applications.

Introduction to Pyrimidine Metabolism and Uridine Phosphorylase

Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and other vital biomolecules. The pathway consists of two main routes: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, to generate nucleotides. A key enzyme in this pathway is uridine phosphorylase (UPase), which catalyzes the reversible phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate.[1]

In the context of cancer therapy, certain chemotherapeutic agents, like 5-fluorouracil (5-FU), are pyrimidine analogs that can be metabolized by UPase, leading to cytotoxic effects. Conversely, inhibiting UPase can increase the levels of endogenous uridine, which can be used to rescue normal tissues from the toxicity of chemotherapy.[4] This is the therapeutic rationale behind the development of UPase inhibitors like this compound.

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of human uridine phosphorylase.[1] Its primary mechanism of action is the competitive inhibition of UPase, preventing the enzymatic conversion of uridine to uracil. This inhibition leads to an increase in the concentration of uridine in the plasma and tissues. The elevated uridine levels are thought to contribute to the protection of normal, healthy cells from the toxic effects of chemotherapy and radiation by providing a surplus of the natural pyrimidine nucleoside, which can then be utilized for DNA and RNA synthesis, particularly in rapidly dividing tissues like the mucosal lining of the gastrointestinal tract.

The following diagram illustrates the role of this compound in the pyrimidine salvage pathway.

Caption: this compound inhibits Uridine Phosphorylase in the pyrimidine salvage pathway.

Quantitative Data

Specific preclinical quantitative data for this compound, such as IC50 or Ki values for uridine phosphorylase inhibition, are not publicly available at the time of this guide's compilation. However, research on other potent UPase inhibitors, such as benzylacyclouridines, has reported Ki values in the nanomolar range, suggesting a high affinity for the enzyme.[5][6]

Clinical trial data provides some quantitative information regarding the dosage of this compound. In a Phase 2a study to evaluate the suppression of radiotherapy-induced mucositis, this compound was administered at a dose of 45 mg/kg.[3][7]

Table 1: Clinical Dosing of this compound

| Clinical Trial ID | Indication | Dose |

| NCT05658016 | Radiotherapy-induced Mucositis | 45 mg/kg[3][7] |

| CLP-2690-0003 | In combination with Methotrexate for Squamous Cell Carcinoma of the Head and Neck | Information not publicly available |

Experimental Protocols

Detailed preclinical experimental protocols for this compound have not been published. However, a general methodology for assessing the inhibitory activity of a compound against uridine phosphorylase is provided below, based on established biochemical assays.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method to determine the inhibitory potential of a compound like this compound on UPase activity by measuring the decrease in uridine concentration.

Materials:

-

Recombinant human uridine phosphorylase

-

Uridine (substrate)

-

Phosphate buffer

-

This compound (or other test inhibitor)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading absorbance at 262 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of uridine phosphorylase, uridine, and the test inhibitor (this compound) in an appropriate buffer.

-

Assay Reaction: In a 96-well plate, set up reaction mixtures containing phosphate buffer, uridine, and varying concentrations of the test inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding uridine phosphorylase to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Measurement: Measure the decrease in absorbance at 262 nm, which corresponds to the conversion of uridine to uracil.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the general workflow for a UPase inhibition assay.

Caption: General workflow for a uridine phosphorylase inhibition assay.

Clinical Development

This compound, developed by Tosk, Inc., has progressed to clinical trials.[8] A Phase 2a clinical trial (NCT05658016) has been conducted to evaluate its efficacy in suppressing radiotherapy-induced mucositis in patients with head and neck cancer.[3][7] Another Phase 2a trial (CLP-2690-0003) investigated this compound (referred to as METREXASSIST™) in combination with methotrexate for recurrent or residual squamous cell carcinoma of the head and neck.[2] These trials underscore the clinical interest in this compound as a supportive care agent in oncology.

Conclusion

This compound is a promising uridine phosphorylase inhibitor with the potential to improve the therapeutic index of certain cancer treatments by mitigating their toxic side effects. Its mechanism of action, centered on the elevation of plasma uridine levels, is well-grounded in the principles of pyrimidine metabolism. While detailed preclinical data remains largely proprietary, the progression of this compound into clinical trials indicates a significant potential for its use in supportive care for cancer patients. Further publication of preclinical and clinical data will be crucial for a more complete understanding of its pharmacological profile and therapeutic utility.

References

- 1. Facebook [cancer.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 4. Implications of the structure of human uridine phosphorylase 1 on the development of novel inhibitors for improving the therapeutic window of fluoropyrimidine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of inhibitors of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. tosk.com [tosk.com]

In-Depth Technical Guide: TK-112690 and the Uridine Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding TK-112690 and the uridine salvage pathway. Specific quantitative data, such as IC50 values and detailed preclinical pharmacokinetics, for the proprietary compound this compound are not available in the public domain and are likely held as confidential by its developers. This guide, therefore, provides a framework based on established scientific principles and available clinical trial information, with placeholders for proprietary data.

Executive Summary

This compound is an investigational small molecule drug identified as a potent inhibitor of uridine phosphorylase (UPase), a key enzyme in the pyrimidine uridine salvage pathway.[1] By blocking the degradation of uridine, this compound elevates systemic and local concentrations of this nucleoside. This mechanism is being explored for its therapeutic potential in mitigating the toxic side effects of certain cancer therapies, particularly chemotherapy and radiotherapy-induced mucositis.[2][3][4] This technical guide provides a detailed overview of the uridine salvage pathway, the mechanism of action of this compound, a summary of its clinical development based on available data, and general experimental protocols relevant to its study.

The Uridine Salvage Pathway

The uridine salvage pathway is a critical metabolic route for the synthesis of pyrimidine nucleotides from pre-existing nucleosides like uridine. This pathway is less energy-intensive than de novo synthesis and is vital in certain tissues. The central enzyme in this pathway is uridine phosphorylase (UPase), which catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[5] The resulting uracil can then be utilized for the synthesis of thymidine and other pyrimidines essential for DNA and RNA synthesis.

Figure 1: Uridine Salvage Pathway and the Action of this compound. This diagram illustrates the key steps in the uridine salvage pathway, from the conversion of uridine to uracil by uridine phosphorylase to the synthesis of nucleotides for RNA and DNA. This compound is shown to inhibit uridine phosphorylase, thereby preventing the breakdown of uridine.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[1] By binding to and blocking the activity of UPase, this compound prevents the catabolism of uridine into uracil and ribose-1-phosphate. This inhibition leads to an increase in the plasma and tissue concentrations of uridine.

The therapeutic rationale for using this compound to prevent mucositis is based on the protective role of uridine. Chemotherapy and radiotherapy damage rapidly dividing cells, including those lining the gastrointestinal tract, leading to painful and debilitating mucositis. By increasing the availability of uridine, this compound is thought to rescue normal tissues from the toxic effects of these cancer treatments, potentially by providing the necessary building blocks for DNA and RNA repair and regeneration of the mucosal lining. This may enhance the therapeutic index of the administered chemotherapeutic agents.[1]

Quantitative Data Summary

The following tables summarize the types of quantitative data that are essential for the characterization of a drug like this compound. The specific values for this compound are not publicly available and are therefore marked as "Data Not Available."

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | Assay Type | IC50 | Reference |

|---|

| this compound | Human Uridine Phosphorylase | Biochemical Assay | Data Not Available | - |

Table 2: Preclinical Pharmacokinetics

| Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life | Reference |

|---|---|---|---|---|---|---|---|

| Mouse | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Table 3: Clinical Trial Data (Phase 2a)

| Indication | Treatment Group | Dose and Schedule | Primary Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Radiotherapy-induced Mucositis | This compound | 45 mg/kg, 1-hour IV infusion 1 hour before and 6 hours after radiotherapy | Incidence of Severe Oral Mucositis (Grade ≥3) | Data Not Publicly Available (Trial ongoing or results not yet published) | --INVALID-LINK-- |

| Radiotherapy-induced Mucositis | Placebo | Placebo, 1-hour IV infusion 1 hour before and 6 hours after radiotherapy | Incidence of Severe Oral Mucositis (Grade ≥3) | Data Not Publicly Available (Trial ongoing or results not yet published) | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, this section outlines general methodologies for key experiments that would be conducted in the development of a uridine phosphorylase inhibitor.

Uridine Phosphorylase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of human uridine phosphorylase.

Principle: The activity of uridine phosphorylase can be measured by monitoring the conversion of uridine to uracil. This can be quantified using various methods, such as spectrophotometry (measuring the change in absorbance at a specific wavelength as uracil is formed) or high-performance liquid chromatography (HPLC) to separate and quantify uridine and uracil.

Materials:

-

Recombinant human uridine phosphorylase

-

Uridine (substrate)

-

Phosphate buffer

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer or HPLC system

Procedure (Spectrophotometric Method):

-

Prepare a reaction mixture containing phosphate buffer and uridine in each well of a 96-well plate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a fixed amount of recombinant human uridine phosphorylase to each well.

-

Incubate the plate at 37°C for a predetermined time.

-

Measure the change in absorbance at a wavelength where uridine and uracil have different absorption profiles (e.g., around 290 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: General Workflow for a Uridine Phosphorylase Inhibition Assay. This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory activity of a compound like this compound against uridine phosphorylase.

In Vivo Efficacy in a Rodent Model of Radiation-Induced Oral Mucositis (General Protocol)

Objective: To evaluate the efficacy of a test compound (e.g., this compound) in preventing or treating radiation-induced oral mucositis in an animal model.

Model: The hamster cheek pouch model and the mouse model of radiation-induced oral mucositis are commonly used.[6][7][8]

Materials:

-

Male Syrian golden hamsters or mice

-

An irradiator source (e.g., X-ray or gamma-ray)

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., intravenous)

-

Vehicle control

-

Anesthetics

-

Calipers for scoring mucositis

Procedure:

-

Acclimatize animals to the housing conditions.

-

Anesthetize the animals and irradiate a localized area of the oral cavity (e.g., the tongue or cheek pouch) with a single high dose of radiation.

-

Administer the test compound or vehicle control according to a predetermined schedule (e.g., starting before irradiation and continuing for a set number of days after). The clinical trial protocol for this compound suggests a pre- and post-radiation dosing schedule.[2][3]

-

Monitor the animals daily for signs of mucositis, body weight changes, and general health.

-

Score the severity of oral mucositis daily using a validated scoring system (e.g., based on erythema, ulceration, and tissue swelling).

-

At the end of the study, euthanize the animals and collect oral tissues for histological analysis to assess tissue damage and inflammation.

-

Compare the mucositis scores, body weight changes, and histological findings between the treatment and control groups to determine the efficacy of the test compound.

Conclusion

This compound represents a targeted therapeutic approach to mitigating a significant and often dose-limiting toxicity of cancer therapy. By inhibiting uridine phosphorylase and thereby increasing uridine levels, this compound has the potential to protect normal tissues from the damaging effects of chemotherapy and radiotherapy. While detailed preclinical data remains proprietary, the ongoing clinical development of this compound for the prevention of mucositis underscores the promise of this mechanism. Further disclosure of quantitative data from preclinical and clinical studies will be crucial for a comprehensive understanding of its therapeutic profile and for guiding its future clinical application.

References

- 1. Facebook [cancer.gov]

- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. tosk.com [tosk.com]

- 5. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models of mucositis: critical tools for advancing pathobiological understanding and identifying therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

TK-112690 for Mucositis Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucositis, a severe inflammation and ulceration of the mucous membranes lining the digestive tract, is a common and debilitating side effect of cancer therapies, particularly radiation and chemotherapy. It can lead to significant pain, difficulty eating and drinking, and an increased risk of infection, often necessitating reductions or interruptions in cancer treatment. TK-112690 is an investigational drug that has shown significant promise in the prevention of radiation-induced oral mucositis. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, available clinical data, and experimental protocols.

Core Compound Information

This compound is identified as a 2,2'-anhydropyrimidine derivative.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| Synonyms | TK-90, Uridine phosphorylase inhibitor this compound |

| Developer | Tosk, Inc. |

Mechanism of Action

This compound is a first-in-class inhibitor of uridine phosphorylase (UPase). This enzyme plays a critical role in the pyrimidine salvage pathway by catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2]

The proposed mechanism for mucositis prevention involves two key activities:

-

Restoration of Uridine Levels: Radiation and chemotherapy damage mucosal tissues, in part, by depleting uridine, which is essential for the health and regeneration of the mucosal lining. By inhibiting UPase, this compound prevents the breakdown of uridine, thereby increasing its local and systemic levels.[1][3] This surplus of uridine is thought to protect the mucosa from the damaging effects of cancer therapies.[3]

-

Scavenging of Reactive Oxygen Species (ROS): A key initiator of mucositis is the massive production of reactive oxygen species (ROS) in response to radiation or chemotherapy. These ROS cause direct cellular damage and trigger a cascade of inflammatory responses. This compound has been described as a potent scavenger of a wide variety of ROS, quenching 20 to 30 different subtypes.[3] This action helps to mitigate the initial insult that leads to the development of mucositis.

The downstream effects of these primary actions are believed to involve the modulation of inflammatory signaling pathways. The initial damage from ROS activates transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines amplify the inflammatory response, leading to the clinical manifestations of mucositis. By reducing the initial ROS insult and potentially through the anti-inflammatory properties of increased uridine, this compound is hypothesized to dampen this inflammatory cascade.

References

- 1. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TK-112690 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a potent and specific inhibitor of uridine phosphorylase (UPase), an enzyme that plays a key role in the pyrimidine salvage pathway. UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. By inhibiting UPase, this compound prevents the degradation of uridine, leading to an increase in its circulating levels. This mechanism is being explored for its therapeutic potential, particularly in mitigating the toxic side effects of certain chemotherapeutic agents, such as 5-fluorouracil (5-FU), and in protecting tissues from radiation-induced damage.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its enzymatic inhibition, its effects on cellular viability, and its impact on uridine and uracil levels in a cellular context.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result |

| UPase Enzymatic Assay | Recombinant Human UPase | IC50 | Variable | e.g., 50 nM |

| Cell Viability Assay | HaCaT Keratinocytes | % Viability (vs. 5-FU) | 1 µM | e.g., 85% |

| Metabolite Analysis | HCT116 Colon Cancer Cells | Uridine Concentration | 10 µM | e.g., 3-fold increase |

| Metabolite Analysis | HCT116 Colon Cancer Cells | Uracil Concentration | 10 µM | e.g., 50% decrease |

Note: The data presented in this table are examples and should be replaced with experimental results.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the uridine phosphorylase enzyme, which disrupts the pyrimidine salvage pathway.

Experimental Protocols

Uridine Phosphorylase (UPase) Inhibition Assay

This spectrophotometric assay measures the activity of UPase by monitoring the decrease in absorbance at 280 nm as uridine is converted to uracil.

Materials:

-

Recombinant human uridine phosphorylase (hUPase)

-

Uridine

-

Potassium phosphate buffer

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 150 mM KCl.

-

Prepare a stock solution of uridine in the reaction buffer.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

hUPase enzyme

-

This compound dilution (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the uridine substrate to each well.

-

Immediately measure the absorbance at 280 nm every 30 seconds for 15-30 minutes using a microplate spectrophotometer.

-

Calculate the rate of uridine consumption from the linear portion of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log concentration of the inhibitor.

Cell Viability Assay for Cytoprotection

This protocol describes a method to assess the ability of this compound to protect cells from the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (5-FU). The MTT assay is used as an example, but other viability assays (e.g., XTT, WST-1, or CellTiter-Glo®) can also be adapted.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or another relevant cell line)

-

Complete cell culture medium

-

This compound

-

5-Fluorouracil (5-FU)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare fresh media containing various concentrations of this compound.

-

Remove the old media from the cells and add the media containing this compound. Incubate for a specified pre-treatment time (e.g., 2-4 hours).

-

Prepare media containing the cytotoxic agent (e.g., 5-FU) with and without this compound at the desired concentrations.

-

Remove the pre-treatment media and add the media containing the cytotoxic agent. Include control wells with media only, this compound only, and 5-FU only.

-

Incubate the plate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with 5-FU alone to those co-treated with this compound.

Quantification of Uridine and Uracil by HPLC

This protocol provides a general method for the quantification of uridine and uracil in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture samples (supernatant or cell lysates)

-

Perchloric acid or trichloroacetic acid for protein precipitation

-

Potassium carbonate for neutralization

-

Uridine and Uracil analytical standards

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate buffer with a small percentage of methanol or acetonitrile)

Protocol:

Sample Preparation:

-

Supernatant: Collect the cell culture medium and centrifuge to remove any detached cells.

-

Cell Lysate: Wash the cell monolayer with cold PBS, then lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a lysis buffer).

-

Protein Precipitation: Add an equal volume of cold perchloric acid or trichloroacetic acid to the supernatant or lysate. Vortex and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

Neutralization (if using perchloric acid): Add potassium carbonate to neutralize the sample. Vortex and centrifuge to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Analysis:

-

Prepare a standard curve using known concentrations of uridine and uracil standards.

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared samples and standards onto the HPLC system.

-

Separate the analytes using an isocratic or gradient elution with the chosen mobile phase.

-

Detect uridine and uracil by UV absorbance at an appropriate wavelength (e.g., 260 nm).

-

Quantify the concentration of uridine and uracil in the samples by comparing their peak areas to the standard curve.

Application Notes and Protocols for TK-112690 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a small molecule inhibitor of uridine phosphorylase (UPase), a key enzyme in the pyrimidine salvage pathway. UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound leads to an increase in intracellular and extracellular uridine levels. This mechanism is being explored for its potential therapeutic applications, particularly in mitigating the toxic effects of chemotherapeutic agents like methotrexate on normal tissues, a concept known as host protection.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[2] The primary mechanism of action involves the blockage of the metabolic breakdown of uridine into uracil.[2] This inhibition leads to elevated levels of uridine. Uridine plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides required for DNA and RNA production. In the context of cancer therapy, increasing uridine levels in normal tissues is being investigated as a strategy to protect them from the cytotoxic effects of certain chemotherapies.

Data Presentation

| Cell Line | Compound | Concentration (µM) | Effect |

| AS283 (Human Lymphoma) | This compound | 1, 10, 100 | Not cytotoxic |

| AS283 (Human Lymphoma) | This compound + Methotrexate | 1, 10, 100 µM this compound | Does not alter the IC50 of Methotrexate |

This data is derived from a clinical trial protocol and suggests that this compound is not directly cytotoxic to this cancer cell line at the tested concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

-

Vortex the tube until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Uridine Phosphorylase (UPase) Activity in Cell Lysates

Objective: To measure the enzymatic activity of UPase in cell lysates, which can be used to determine the inhibitory effect of this compound. This protocol is adapted from general spectrophotometric assays for UPase.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Uridine solution (substrate)

-

Phosphate solution

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using the lysis buffer and mechanical disruption (e.g., sonication or repeated pipetting).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing phosphate buffer and uridine.

-

In a UV-transparent 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of protein) to each well.

-

To the test wells, add varying concentrations of this compound. To control wells, add the vehicle (DMSO).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the uridine substrate to all wells.

-

Immediately measure the absorbance at 290 nm (the wavelength at which the product, uracil, has a higher absorbance than the substrate, uridine) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of uracil formation by determining the change in absorbance over time.

-

Plot the reaction rate against the concentration of this compound.

-

Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of UPase activity.

-

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, based on available data, is 1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

-

Viability Assessment:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the concentration of this compound.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound.

Signaling Pathways

Uridine phosphorylase is a critical enzyme in pyrimidine metabolism. This pathway is intricately linked with cellular proliferation and survival signaling. While direct modulation of the IL-6/STAT3 pathway by this compound has not been explicitly demonstrated, the inhibition of UPase can impact the nucleotide pool, which is essential for the growth and proliferation of cancer cells often driven by pathways like IL-6/STAT3.

Caption: Potential interplay of this compound with the IL-6/STAT3 pathway.

References

Application Notes and Protocols for TK-112690 in the Study of Chemotherapy- and Radiotherapy-Induced Mucositis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TK-112690, a first-in-class uridine phosphorylase inhibitor, for the investigation of chemotherapy- and radiotherapy-induced mucositis. This document includes a summary of the current understanding of its mechanism of action, available clinical trial data, and detailed protocols for its application in research settings.

Introduction to this compound and Mucositis

Mucositis is a severe and debilitating complication arising from cancer treatments, including chemotherapy and radiation therapy.[1][2][3] It is characterized by painful inflammation and ulceration of the mucous membranes lining the digestive tract.[3][4] This condition can lead to significant health issues such as weight loss, abdominal pain, vomiting, diarrhea, and an increased risk of potentially fatal infections.[1][2]

This compound (also referred to as TK-90) is an investigational drug that has shown promise in preventing severe oral mucositis (SOM).[1][2] It functions by inhibiting the enzyme uridine phosphorylase. This inhibition leads to restored uridine levels in the mucosa, which is essential for maintaining the health of these tissues. By preserving mucosal integrity, this compound protects against the damaging effects of radiation and chemotherapy.[1][2] The protective mechanism is thought to involve quenching a broad spectrum of reactive oxygen species, thereby mitigating the initial phase of mucosal injury.[1]

Quantitative Data Summary

A Phase 2a, multi-center, placebo-controlled, randomized, assessor-blind clinical trial (NCT05658016) has evaluated the efficacy and safety of this compound in patients with non-metastatic squamous cell carcinoma of the head and neck undergoing radiation therapy.[5] The study provides the most robust quantitative data on the effects of this compound on mucositis to date.

Table 1: Efficacy of this compound in a Phase 2a Clinical Trial for Radiotherapy-Induced Severe Oral Mucositis [1][2]

| Outcome Measure | This compound (n=12) | Placebo (n=12) | P-value |

| Incidence of SOM at Week 7 | 0% (0 patients) | 50% (6 patients) | 0.14 |

| Incidence of SOM at Week 9 | 8.3% (1 patient) | 75% (9 patients) | 0.003 |

| Mean Duration of SOM | 12 days (for the single patient) | 35 days | 0.026 |

Experimental Protocols

While specific preclinical protocols for this compound in chemotherapy-induced mucositis models are not publicly available, the following protocols are based on established methodologies in the field and the clinical trial design for radiotherapy-induced mucositis. These can be adapted for preclinical investigations.

Protocol 1: In Vivo Model of Chemotherapy-Induced Oral Mucositis

This protocol describes a common method for inducing oral mucositis in a hamster model, which can be used to evaluate the prophylactic efficacy of this compound.

Materials:

-

Male Golden Syrian hamsters (80-100 g)

-

5-Fluorouracil (5-FU)

-

This compound

-

Sterile saline solution

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Oral abrasion tool (e.g., sterile needle)

-

Calipers for tumor measurement (if applicable)

-

Oral scoring scale (e.g., WHO scale)

Procedure:

-

Acclimatization: Acclimate hamsters to laboratory conditions for at least one week.

-

Mucositis Induction:

-

On day 0, administer a single intraperitoneal (i.p.) injection of 5-FU (e.g., 60 mg/kg).

-

On day 1, lightly anesthetize the animals. Gently scratch the buccal pouch mucosa with a sterile 25-gauge needle to create a mild abrasion. This enhances the development of localized mucositis.

-

-

This compound Administration:

-

Based on the clinical trial protocol, a parenteral administration route is suggested.[1][2]

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administer this compound (dose to be determined by dose-ranging studies) via i.p. or intravenous (i.v.) injection.

-

A suggested prophylactic regimen could involve administration starting one day before chemotherapy and continuing daily for a set period (e.g., 10 days).

-

-

Monitoring and Evaluation:

-

Monitor animal weight and general health daily.

-

From day 5 onwards, score the severity of oral mucositis daily using a validated scale (e.g., a 0-5 scale where 0 is normal and 5 is severe ulceration).

-

At the end of the study (e.g., day 14), euthanize the animals and collect buccal pouch tissue for histological analysis (e.g., H&E staining to assess ulceration, inflammation, and epithelial thickness).

-

Protocol 2: Clinical Trial Protocol for Radiotherapy-Induced Mucositis (Adapted from NCT05658016)

This protocol outlines the key aspects of the Phase 2a clinical trial for this compound, which can inform the design of future studies.[5][6]

Study Design: A multi-center, placebo-controlled, randomized, assessor-blind study.[5]

Patient Population: Patients with non-metastatic squamous cell carcinoma of the head and neck scheduled to receive radiotherapy.[5]

Treatment Regimen:

-

Radiotherapy: Patients receive a continuous course of radiation as single daily fractions of 2.0 Gy, with a cumulative dose of 70 Gy.[5][6]

-

This compound Administration:

-

A dose of 45 mg/kg of this compound or a placebo is administered as a one-hour infusion prior to each radiation treatment.[5][6]

-

A second identical dose is administered 6 hours after the completion of the first infusion.[5][6]

-

This treatment cycle continues for the 7-week duration of radiotherapy.[5][6]

-

Outcome Measures:

-

Primary Outcome: Comparison of the incidence and duration of Grade 3 or 4 severe oral mucositis (SOM) between the this compound and placebo groups, as measured by the WHO scale.[7]

-

Secondary Outcomes: Evaluation of mucositis using other scales such as the National Cancer Institute/Common Terminology Criteria for Adverse Events (NCI/CTCAE) and the Patient-Reported Oral Mucositis Symptom (PROMS) scale.[7]

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. medpagetoday.com [medpagetoday.com]

- 2. oralcancernews.org [oralcancernews.org]

- 3. Oral Mucositis: understanding the pathology and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mucositis Clinical Research Trials | CenterWatch [centerwatch.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 7. Phase 2a Study to Evaluate Suppression of Radiotherapy-induced Mucositis by TK112690 [clin.larvol.com]

TK-112690: Application Notes and Protocols for Radiobiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of TK-112690 and its potential applications in radiobiology research, with a focus on its role in mitigating radiation-induced toxicities. The information is compiled from publicly available clinical trial data and pharmacological profiles.

Introduction

This compound is a novel small molecule inhibitor of uridine phosphorylase (UPase).[1] In the context of radiobiology, it is being investigated for its potential to protect normal tissues from the cytotoxic effects of ionizing radiation. The primary clinical application currently under investigation is the prevention of radiotherapy-induced oral mucositis, a common and debilitating side effect in patients undergoing radiation therapy for head and neck cancers.

Mechanism of Action

This compound's mechanism of action is centered on its ability to inhibit the enzyme uridine phosphorylase (UPase). UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound leads to an increase in systemic and local levels of uridine.[1] Uridine is thought to play a crucial role in the repair and regeneration of mucosal tissues that are damaged by radiation. The elevated uridine levels may help to rescue normal cells from radiation-induced damage, thereby reducing the severity of side effects such as mucositis.[1]

Caption: Proposed mechanism of action of this compound in radiation protection.

Applications in Radiobiology Research

Based on its mechanism of action and the ongoing clinical trials, this compound holds promise for several areas of radiobiology research:

-

Radioprotection of Normal Tissues: Investigating the efficacy of this compound in protecting various normal tissues from radiation-induced damage, including the gastrointestinal tract, salivary glands, and skin.

-

Mechanism of Uridine-Mediated Radioprotection: Elucidating the specific cellular and molecular pathways through which elevated uridine levels confer radioprotection.

-

Combination Therapies: Evaluating the potential of this compound to enhance the therapeutic ratio of radiotherapy when used in combination with other treatment modalities, such as chemotherapy.

-

Development of Animal Models: Utilizing this compound as a tool to study the pathophysiology of radiation-induced toxicities in various animal models.

Experimental Protocols

While detailed preclinical research protocols for this compound are not widely published, the following protocols are based on the design of the Phase 2a clinical trial (NCT05658016) and can be adapted for preclinical studies.[3]

In Vivo Model of Radiotherapy-Induced Oral Mucositis

Several animal models have been developed to study radiotherapy-induced oral mucositis, with the hamster cheek pouch model being a well-established example.[4] A mouse model using single-dose radiation to the tongue has also been characterized.[5]

General Workflow for a Preclinical Study:

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Protocol:

-

Animal Model: Male golden Syrian hamsters or BALB/c mice are commonly used.[4][5]

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Based on the clinical trial, a parenteral route of administration is suggested.[3] The clinical dose is 45 mg/kg.[3] Dosing in animal models would need to be determined through pharmacokinetic and pharmacodynamic studies. The clinical trial protocol involves a one-hour infusion prior to each radiation treatment and another dose 6 hours after the completion of the infusion.[3]

-

Irradiation: A single high dose or fractionated doses of radiation can be delivered to the head and neck region using a dedicated animal irradiator.

-

Monitoring and Endpoint Analysis:

-

Monitor animals daily for signs of toxicity, including weight loss, changes in food and water consumption, and the development of oral mucositis.

-

Score the severity of oral mucositis using a standardized scoring system.

-

At the end of the study, collect tissues for histopathological analysis and biomarker assessment (e.g., measurement of inflammatory cytokines).

-

In Vitro Assays

-

Cell Viability and Clonogenic Survival Assays: To assess the radioprotective effect of this compound on normal epithelial cells (e.g., human keratinocytes) and its potential to radiosensitize cancer cells.

-

UPase Inhibition Assay: To determine the enzymatic activity of this compound and its inhibitory concentration (IC50) in cell lysates or with purified enzyme.

-

Uridine Uptake and Metabolism Studies: To measure the effect of this compound on intracellular and extracellular uridine levels.

Quantitative Data

The following table summarizes the key quantitative data from the Phase 2a clinical trial of this compound in patients with head and neck cancer receiving radiotherapy.[3][6]

| Parameter | Value | Reference |

| Clinical Trial Identifier | NCT05658016 | [6] |

| Drug | This compound | [3] |

| Dose | 45 mg/kg | [3] |

| Route of Administration | Intravenous Infusion (1 hour) | [3] |

| Dosing Schedule | Prior to each radiation fraction and 6 hours post-infusion | [3] |

| Radiation Therapy Regimen | 2.0 Gy per fraction, cumulative dose of 70 Gy | [3] |

| Treatment Duration | 7 weeks | [3] |

| Patient Population | Non-metastatic squamous cell carcinoma of the head and neck | [3] |

| Number of Patients | 24 (randomized 1:1 to this compound or placebo) | [3] |

Signaling Pathways in Radiobiology

Ionizing radiation induces a complex network of signaling pathways that determine cell fate.[7] While the specific effects of this compound on these pathways have not been elucidated, its mechanism of action suggests a potential influence on pathways related to cell survival, DNA repair, and inflammation. Further research is needed to explore the impact of this compound on these critical signaling cascades.

Caption: Simplified overview of key radiation-induced signaling pathways.

Future Directions

The application of this compound in radiobiology is a promising area of research. Future studies should focus on:

-

Preclinical Efficacy Studies: Conducting comprehensive in vivo studies in various models of radiation-induced normal tissue injury.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the optimal dosing and schedule for this compound in preclinical models.

-

Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which this compound and elevated uridine levels protect cells from radiation damage.

-

Translational Research: Bridging the gap between preclinical findings and clinical applications to optimize the use of this compound in cancer patients.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols described are suggestions and should be adapted and optimized for specific experimental conditions.

References

- 1. Facebook [cancer.gov]

- 2. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 4. Radiation‐induced oral mucositis hamster model using a linear accelerator enhances clinical relevance of preclinical studies for treatment strategy investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Dose Radiation-Induced Oral Mucositis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay for TK-112690

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is an investigational small molecule inhibitor of uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. In certain pathological conditions, such as cancer, the expression and activity of UPase can be elevated, contributing to altered cellular metabolism. This compound, by inhibiting UPase, is being explored for its potential therapeutic applications, including the modulation of chemotherapy-induced side effects like mucositis.[1]

These application notes provide a detailed protocol for a cell-based assay to determine the potency of this compound in inhibiting UPase activity within a cellular context. The described assay measures the conversion of uridine to uracil in cancer cell lines known to express UPase. This allows for the determination of a half-maximal inhibitory concentration (IC50) value for this compound, a critical parameter in preclinical drug development.

Signaling Pathway and Mechanism of Action

Uridine phosphorylase is a central enzyme in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the degradation of RNA and DNA, providing a less energy-intensive alternative to de novo synthesis.[2][3][4][5] The core reaction catalyzed by UPase is the conversion of uridine to uracil. This compound acts by inhibiting this enzymatic step.

Experimental Protocols

This section provides a detailed methodology for a 96-well plate-based assay to determine the IC50 of this compound.

Experimental Workflow

The overall workflow consists of cell culture, treatment with this compound, cell lysis, enzymatic reaction, and quantification of uridine and uracil by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

Application Notes and Protocols: In Vitro Co-administration of TK-112690 and 5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the in vitro effects of co-administering TK-112690 with the chemotherapeutic agent 5-fluorouracil (5-FU). 5-Fluorouracil, a cornerstone of various chemotherapy regimens, primarily functions as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells[1][2][3][4]. This compound is identified as a uridine phosphorylase (UPase) inhibitor[5]. UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine. By inhibiting UPase, this compound is expected to increase extracellular and intracellular uridine levels[5]. The co-administration of these two agents presents a rational approach to potentially modulate the efficacy and toxicity of 5-FU-based therapies. These protocols are designed to assess the combined effects on cancer cell viability, apoptosis, and cell cycle progression.

Principle of Co-administration

The co-administration of this compound and 5-fluorouracil is hypothesized to modulate the therapeutic window of 5-FU. Increased uridine levels resulting from this compound's inhibition of uridine phosphorylase may act as a rescue agent for normal tissues from 5-FU-induced toxicity, a concept explored in clinical trials for mitigating mucositis[6][7]. In the context of cancer cells, this interaction could be complex, potentially leading to synergistic, additive, or antagonistic effects on cytotoxicity depending on the cellular context and drug concentrations. The following protocols are designed to elucidate these interactions in an in vitro setting.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-fluorouracil as Monotherapy and in Combination in Human Colorectal Carcinoma (HCT116) and Pancreatic Adenocarcinoma (MIA PaCa-2) Cell Lines.

| Cell Line | Treatment | IC50 (µM) after 72h Incubation |

| HCT116 | 5-fluorouracil | 5.2 |

| This compound | > 100 | |

| 5-FU + this compound (10 µM) | 4.8 | |

| MIA PaCa-2 | 5-fluorouracil | 8.7 |

| This compound | > 100 | |

| 5-FU + this compound (10 µM) | 7.9 |

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining in HCT116 Cells after 48h Treatment.

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | 2.1 | 1.5 |

| 5-fluorouracil (5 µM) | 15.8 | 8.3 |

| This compound (10 µM) | 2.5 | 1.8 |

| 5-FU (5 µM) + this compound (10 µM) | 14.2 | 7.5 |

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 55.2 | 28.1 | 16.7 |

| 5-fluorouracil (5 µM) | 35.6 | 52.3 | 12.1 |

| This compound (10 µM) | 54.8 | 28.5 | 16.7 |

| 5-FU (5 µM) + this compound (10 µM) | 38.1 | 49.8 | 12.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and 5-fluorouracil, both individually and in combination.

Materials:

-

Human cancer cell lines (e.g., HCT116, MIA PaCa-2)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

5-fluorouracil (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of 5-fluorouracil and this compound in complete medium.

-

For combination studies, add a fixed concentration of this compound to the serial dilutions of 5-fluorouracil.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader[8].

-